molecular formula C12H24N2 B13638833 n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine

n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine

Cat. No.: B13638833
M. Wt: 196.33 g/mol
InChI Key: MTNJXONPPBRZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 4-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]cyclopropanamine

InChI

InChI=1S/C12H24N2/c1-11-5-9-14(10-6-11)8-2-7-13-12-3-4-12/h11-13H,2-10H2,1H3

InChI Key

MTNJXONPPBRZBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCNC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.